molecular formula C9H10ClNO B182400 N-[(2-chlorophenyl)methyl]acetamide CAS No. 57058-32-9

N-[(2-chlorophenyl)methyl]acetamide

Cat. No. B182400
CAS RN: 57058-32-9
M. Wt: 183.63 g/mol
InChI Key: TZBRNIWZOAPBHV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . The IUPAC name for this compound is N-(2-chlorobenzyl)acetamide .


Molecular Structure Analysis

The InChI code for N-[(2-chlorophenyl)methyl]acetamide is 1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) . The canonical SMILES structure is CC(=O)NCC1=CC=CC=C1Cl .


Physical And Chemical Properties Analysis

N-[(2-chlorophenyl)methyl]acetamide has a molecular weight of 183.63 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 183.0450916 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 12 .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRNIWZOAPBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405027
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]acetamide

CAS RN

57058-32-9
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

42.8 kg (0.3 kmoles) of (2-chlorophenyl)methylamine was dissolved in 118.3 kg of dichloromethane and 32.2 kg (0.315 kmoles) of acetic anhydride was added dropwise at 20 to 40° C. over 1.5 hours, followed by aging at room temperature for 30 minutes. After the completion of the reaction, 60 kg of water was added 55.2 kg of an aqueous 25% sodium hydroxide solution was added dropwise at 20 to 40° C. over 20 minutes. The organic layer was partitioned to obtain 169.9 kg of a dichloromethane solution of N-[(2-chlorophenyl)methyl]acetamide.
Quantity
42.8 kg
Type
reactant
Reaction Step One
Quantity
118.3 kg
Type
solvent
Reaction Step One
Quantity
32.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
60 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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